Cas no 2306264-69-5 (1,6-Dioxaspiro[3.3]heptan-3-amine)
1,6-Dioxaspiro[3.3]heptan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1,6-Dioxaspiro[3.3]heptan-3-amine
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- Inchi: 1S/C5H9NO2/c6-4-1-8-5(4)2-7-3-5/h4H,1-3,6H2
- InChI Key: AHNYKDPRDXKPGF-UHFFFAOYSA-N
- SMILES: O1C2(COC2)C(N)C1
1,6-Dioxaspiro[3.3]heptan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574051-100mg |
1,6-Dioxaspiro[3.3]Heptan-3-amine |
2306264-69-5 | 98% | 100mg |
¥8628 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574051-250mg |
1,6-Dioxaspiro[3.3]Heptan-3-amine |
2306264-69-5 | 98% | 250mg |
¥12952 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574051-500mg |
1,6-Dioxaspiro[3.3]Heptan-3-amine |
2306264-69-5 | 98% | 500mg |
¥13820 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574051-1g |
1,6-Dioxaspiro[3.3]Heptan-3-amine |
2306264-69-5 | 98% | 1g |
¥21597 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0055-100MG |
1,6-dioxaspiro[3.3]heptan-3-amine |
2306264-69-5 | 95% | 100MG |
¥ 2,164.00 | 2023-03-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0055-250MG |
1,6-dioxaspiro[3.3]heptan-3-amine |
2306264-69-5 | 95% | 250MG |
¥ 3,458.00 | 2023-03-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0055-500MG |
1,6-dioxaspiro[3.3]heptan-3-amine |
2306264-69-5 | 95% | 500MG |
¥ 5,761.00 | 2023-03-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0055-1G |
1,6-dioxaspiro[3.3]heptan-3-amine |
2306264-69-5 | 95% | 1g |
¥ 8,639.00 | 2023-03-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0055-5G |
1,6-dioxaspiro[3.3]heptan-3-amine |
2306264-69-5 | 95% | 5g |
¥ 25,918.00 | 2023-03-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLD0055-100mg |
1,6-dioxaspiro[3.3]heptan-3-amine |
2306264-69-5 | 95% | 100mg |
¥2165.0 | 2024-04-22 |
1,6-Dioxaspiro[3.3]heptan-3-amine Suppliers
1,6-Dioxaspiro[3.3]heptan-3-amine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 1,6-Dioxaspiro[3.3]heptan-3-amine
Research Brief on 1,6-Dioxaspiro[3.3]heptan-3-amine (CAS: 2306264-69-5) in Chemical Biology and Pharmaceutical Applications
The compound 1,6-Dioxaspiro[3.3]heptan-3-amine (CAS: 2306264-69-5) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This spirocyclic amine derivative has attracted significant attention due to its unique structural features, which combine rigidity with synthetic versatility, making it an attractive building block for drug discovery and biological probe development.
Recent studies have focused on the synthetic accessibility and derivatization potential of this scaffold. A 2023 publication in the Journal of Medicinal Chemistry demonstrated efficient synthetic routes to 1,6-Dioxaspiro[3.3]heptan-3-amine derivatives through [3+2] cycloaddition reactions, highlighting the compound's potential as a versatile intermediate for library synthesis. The spirocyclic structure was shown to confer improved metabolic stability compared to linear analogs in preclinical pharmacokinetic studies.
In pharmacological applications, researchers have explored 1,6-Dioxaspiro[3.3]heptan-3-amine as a key component in the development of novel CNS-targeting compounds. Its ability to cross the blood-brain barrier while maintaining low toxicity profiles has made it particularly valuable for neurological drug discovery. Several patent applications in 2023-2024 have claimed derivatives of this scaffold as potential treatments for neurodegenerative disorders and chronic pain conditions.
The compound's mechanism of action appears to be highly context-dependent. In some structural configurations, it functions as a bioisostere for traditional amine-containing pharmacophores, while in others it introduces novel binding modes to protein targets. Recent crystallographic studies have revealed unexpected interactions between 1,6-Dioxaspiro[3.3]heptan-3-amine derivatives and allosteric binding sites on G-protein coupled receptors.
From a chemical biology perspective, the scaffold has shown promise in probe development for studying enzyme mechanisms. The rigid spirocyclic structure constrains conformational flexibility, making it particularly useful for investigating steric requirements in enzyme active sites. Recent work published in ACS Chemical Biology demonstrated its utility in developing activity-based probes for serine hydrolases.
Future research directions for 1,6-Dioxaspiro[3.3]heptan-3-amine derivatives include expansion into targeted protein degradation strategies and covalent inhibitor design. The scaffold's synthetic tractability and demonstrated biological activity position it as a valuable tool for addressing challenging drug targets in oncology and infectious diseases. Ongoing structure-activity relationship studies continue to reveal new opportunities for optimizing the pharmacodynamic and pharmacokinetic properties of compounds based on this unique structural motif.
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